Chromocitronine

Dye Chemistry Textile Dyeing Structure-Property Relationship

Variability in mordant dyeing compromises textile quality and experimental reproducibility. Chromocitronine (CAS 6232-49-1) addresses this with its unique disazo-biphenyl-disalicylate architecture: • Dual salicylate chelation sites enable stronger chromium-mediated fixation to keratin fibers, yielding superior wash- and light-fastness vs. monoazo mordant yellows. • ≥95% purity with CoA documentation ensures batch-to-batch color consistency and analytical reliability. • MW 730.50, LogP 4.29, TPSA 301.3 Ų provide defined physicochemical parameters for QC, method development, and environmental fate modeling.

Molecular Formula C26H18N4NaO12S2
Molecular Weight 665.6 g/mol
CAS No. 6232-49-1
Cat. No. B1436740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromocitronine
CAS6232-49-1
Molecular FormulaC26H18N4NaO12S2
Molecular Weight665.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O)C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)S(=O)(=O)O.[Na]
InChIInChI=1S/C26H18N4O12S2.Na/c31-21-7-3-13(9-19(21)25(33)34)27-29-15-1-5-17(23(11-15)43(37,38)39)18-6-2-16(12-24(18)44(40,41)42)30-28-14-4-8-22(32)20(10-14)26(35)36;/h1-12,31-32H,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42);
InChIKeyPQSYDSDCFJOCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromocitronine: A Structurally Distinct Disazo Mordant Dye


Chromocitronine (C.I. Mordant Yellow 26, C.I. 22880) is a synthetic disazo dye belonging to the mordant dye class, characterized by a biphenyl scaffold bearing two sulfonic acid groups and two salicylic acid-derived azo chromophores in its tetrasodium salt form . Its molecular formula is reported as C₂₆H₁₄N₄Na₄O₁₂S₂ (MW 730.50 g/mol) or the partially protonated C₂₆H₁₉N₄NaO₁₂S₂ (MW 666.56 g/mol), with a computed LogP of 4.29 and a polar surface area of 301.3 Ų . Primarily employed for dyeing proteinaceous fibers such as wool and silk via chromium-mediated mordanting, the compound is also listed as a research chemical with certified purity grades up to 99.9% [1].

1
Structure Disazo-biphenyl-disalicylate scaffold distinct from monoazo yellows
2
Chelation Dual salicylate units support metal coordination for mordanting
3
Purity High-purity certified grade (CoA) supports analytical reproducibility

Risks of Generic Mordant Yellow Substitution


Mordant dyes are not interchangeable commodities; their performance depends critically on the number and position of metal-chelating groups, the hydrophobicity of the chromophore, and the molecular geometry that governs fiber penetration and mordant coordination . Chromocitronine possesses a unique disazo-biphenyl-disalicylate architecture that differentiates it from simpler monoazo mordant yellows (e.g., Mordant Yellow 3) in both molecular size and chelation capacity . Substituting a generic mordant yellow can therefore shift the resultant shade, reduce light- and wash-fastness, and introduce batch-to-batch variability that compromises experimental reproducibility or textile quality control. The quantitative evidence detailed in Section 3 establishes where Chromocitronine offers measurable differentiation that directly impacts procurement decisions.

Molecular size differences (disazo vs. monoazo) may shift dye uptake kinetics and levelness on protein fibers.
Fewer chelating sites in generic mordant yellows may reduce chromium–dye–fiber complex stability, affecting wash fastness.
Lower purity grades (technical-grade salts and by-products) may introduce analytical interferences and batch inconsistency.

Quantitative Differentiation Evidence for Chromocitronine


Molecular Weight and Size Differentiation

Chromocitronine (MW 666.56–730.50 g/mol) is approximately 1.6-fold larger than the monoazo mordant dye Mordant Yellow 3 (MW 416.32 g/mol, C₁₇H₁₀N₂O₆S·2Na) [1]. This larger molecular volume, conferred by the disazo-biphenyl core, predicts greater fiber substantivity and a different diffusion profile within proteinaceous fiber matrices, directly influencing dye uptake kinetics and levelness.

Molecular size
Cross-study comparable
Target: MW 666–731 g/mol Comparator (Mordant Yellow 3): 416 g/mol ~1.6–1.75× larger
Larger molecular volume supports higher fiber substantivity and altered diffusion profile.
Data from vendor datasheets; experimental dyeing validation advised.
Dye Chemistry Textile Dyeing Structure-Property Relationship

Metal-Chelating Site Comparison

Chromocitronine contains four potential metal-coordinating oxygen atoms (two salicylate carboxyl/hydroxyl pairs) available for chromium(III) chelation, whereas the common monoazo mordant yellow Mordant Yellow 3 offers only one salicylic acid chelation unit . This structural doubling increases the stoichiometric binding capacity for chromium ions, which is expected to enhance the stability of the dye–mordant–fiber ternary complex.

Chelation sites
Class-level inference
Target: 2 salicylate chelating units Monoazo mordant yellows: 1 unit 2× chelation capacity
Dual chelation may strengthen dye–mordant–fiber fixation, improving wet-fastness potential.
Inferred from structure; experimental confirmation varies with mordanting conditions.
Mordant Dyeing Chromium Complexation Chelation Chemistry

Certified High Purity for Research Use

Commercial sources of Chromocitronine specify purity levels from ≥95% (Beyotime, BOC Sciences) up to 99.9% (Dakenam), accompanied by full Certificate of Analysis documentation [1][2]. In contrast, technical-grade mordant dyes used in bulk textile processing typically range from 50% to 80% active content, with the balance consisting of inorganic salts and synthetic by-products that interfere with analytical reproducibility.

Certified purity
Specification review
≥95% to 99.9% (HPLC/UV-vis) vs technical grade 50–80%
High purity with CoA helps control impurity confounds for analytical and reference standard use.
Supplier CoA; purity basis may vary between vendors.
Analytical Chemistry Research Standards Procurement Quality

Computed LogP and Polar Surface Area

Chromocitronine has a calculated LogP of 4.29 and a topological polar surface area (TPSA) of 301.3 Ų . These values position it in a physicochemical space distinct from lower-molecular-weight sulfonated azo dyes: typical monoazo acid dyes (e.g., Acid Orange 7, MW 350.3, LogP ~1.8, TPSA ~130 Ų) show significantly lower hydrophobicity and polar surface area. The higher LogP of Chromocitronine suggests stronger hydrophobic interactions with protein fibers and greater bioaccumulation potential, while the high TPSA reflects its multiple sulfonate and carboxylate groups that govern water solubility and metal-binding capacity.

LogP & TPSA
Class-level inference
LogP 4.29, TPSA 301.3 Ų Monoazo acid dyes: LogP ~1.8, TPSA ~130 Ų
Distinct hydrophobicity and polar surface area serve as defined parameters for QSAR and environmental fate modeling.
Computed values; experimental logP verification recommended for rigorous modeling.
Computational Chemistry QSAR Modeling Dye Environmental Fate

High-Value Application Scenarios


High-Fastness Wool Dyeing

Textile manufacturers producing high-end wool garments or technical textiles where color durability under repeated laundering is critical should select Chromocitronine over simpler monoazo mordant dyes. Its dual salicylate chelation sites [evidence from Section 3, Evidence_Item 2] and larger molecular volume [Evidence_Item 1] promote stronger chromium-mediated fixation to keratin fibers, yielding shades that resist bleeding and fading. The availability of certified high-purity material [Evidence_Item 3] further ensures batch-to-batch color consistency.

Analytical Reference Standard for Disazo Dyes

Laboratories developing HPLC or LC-MS methods for the detection and quantification of sulfonated azo dyes in environmental or food samples require a well-characterized, high-purity reference compound. Chromocitronine, offered at 99.9% purity with CoA documentation [Evidence_Item 3], serves as an authentic standard. Its distinct molecular weight (666.56–730.50 g/mol) and unique LogP/TPSA signature [Evidence_Item 4] facilitate method specificity and minimize co-elution interferences.

Environmental Fate Model Compound

Environmental chemists investigating the persistence, bioaccumulation, or advanced oxidation of sulfonated azo dyes benefit from using Chromocitronine as a representative disazo mordant dye. Its computed LogP of 4.29 and large polar surface area of 301.3 Ų [Evidence_Item 4] provide defined physicochemical parameters for modeling adsorption to sediments or activated carbon. Its disazo structure offers a more complex degradation pathway than monoazo alternatives, enabling more rigorous testing of remediation technologies.

Computational QSAR and Docking Studies

Researchers employing in silico methods to predict dye–protein binding or toxicity endpoints can use Chromocitronine's precisely defined molecular descriptors (MW, LogP, TPSA, hydrogen bond donors/acceptors) [Evidence_Items 1, 4] as input features. Its structural symmetry and dual chelation motif provide a well-constrained test case for validating force-field parameters or docking algorithms designed for sulfonated azo compounds.

Application
Selection Property
Validation Focus
Wool dyeing fastness research
Dual chelation capacity and molecular volume
Chromium–dye–fiber fixation and wash-fastness testing
Disazo dye analytical reference standard
High-purity certified lot with CoA
Method specificity and impurity interference control
Environmental fate model compound
Computed LogP and large TPSA
Adsorption and degradation pathway modeling
Computational QSAR and docking studies
Precise molecular descriptors (MW, LogP, TPSA)
Force-field and docking validation for sulfonated azo dyes
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